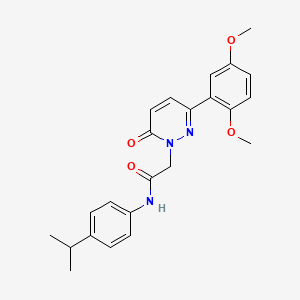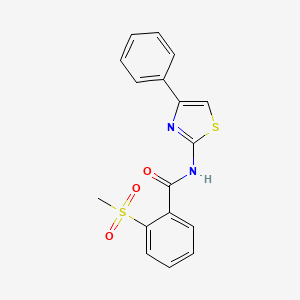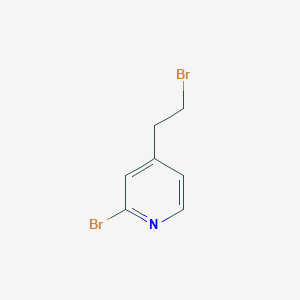![molecular formula C18H12ClFN2O2S B2460162 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine CAS No. 921057-35-4](/img/structure/B2460162.png)
3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a pyridazine derivative that has shown promising results in various in vitro and in vivo studies.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine are being explored in various scientific studies. This compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In microbial infection research, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine has been found to have antimicrobial activity against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine involves the inhibition of various cellular pathways. In cancer cells, this compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In microbial infections, this compound disrupts the cell membrane and inhibits the synthesis of nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine vary depending on the target cells and pathway. In cancer cells, this compound induces apoptosis and inhibits cell growth. In inflammation, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine reduces the production of pro-inflammatory cytokines. In microbial infections, this compound disrupts the cell membrane and inhibits the synthesis of nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine in lab experiments include its potent activity against cancer cells, inflammation, and microbial infections. This compound has also shown low toxicity in in vitro and in vivo studies. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the scientific research of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine. These include:
1. Further exploration of the mechanism of action of this compound in cancer cells, inflammation, and microbial infections.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the efficacy of this compound in animal models of cancer, inflammation, and microbial infections.
4. Optimization of the formulation of this compound for better solubility and stability.
5. Investigation of the potential synergistic effects of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine with other chemotherapeutic agents.
Conclusion:
In conclusion, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and microbial infections. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-(benzo[d][1,3]dioxol-5-yl)prop-2-yn-1-ol in the presence of a base. The resulting product is then reacted with thiosemicarbazide and hydrazine hydrate to obtain the final compound.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2S/c19-13-2-1-3-14(20)12(13)9-25-18-7-5-15(21-22-18)11-4-6-16-17(8-11)24-10-23-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXUOHLSJMBRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanamide](/img/structure/B2460083.png)
![2-(4-Methoxy-3-methylphenyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2460085.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2460087.png)


![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2460091.png)


![Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)
![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2460096.png)


